NOS Inhibition: 3-Chloroindazole vs. Unsubstituted Indazole
In a comparative study on rat cerebellar nitric oxide synthase (NOS) inhibition, the 3-chloroindazole core demonstrated significantly greater potency than unsubstituted indazole. This demonstrates that the 3-chloro substituent on the indazole ring is a critical structural feature for enhancing target engagement [1].
| Evidence Dimension | Inhibitory potency (IC50) against rat cerebellar NOS |
|---|---|
| Target Compound Data | 100.0 ± 5.5 µM (for 3-chloroindazole) |
| Comparator Or Baseline | 177.8 ± 2.1 µM (for indazole) |
| Quantified Difference | 1.78-fold increase in potency |
| Conditions | In vitro enzymatic assay using rat cerebellar NOS |
Why This Matters
This quantifiable potency advantage confirms that the 3-chloro substituent, a key feature of the 3-chloro-1H-indazol-4-ol scaffold, provides a measurable and meaningful improvement in biological activity over the unsubstituted core, justifying its selection in NOS-related research.
- [1] Babbedge, R. C., Bland-Ward, P. A., Hart, S. L., & Moore, P. K. (1993). Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles. British Journal of Pharmacology, 110(1), 225–228. View Source
